![molecular formula C17H18N2O7 B2363896 3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034463-69-7](/img/structure/B2363896.png)
3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H18N2O7 and its molecular weight is 362.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of oxazolidine derivatives in anticancer therapies. The incorporation of the benzo[d][1,3]dioxole structure enhances the pharmacological profile of these compounds. For instance:
- Mechanism of Action : Compounds similar to 3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Case Studies : A series of synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating IC50 values lower than traditional chemotherapeutics . The structure–activity relationship (SAR) studies indicated that modifications to the benzo[d][1,3]dioxole moiety greatly influenced the anticancer efficacy.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives containing oxazolidine and oxadiazole groups possess enhanced antibacterial and antifungal activities.
- Bioassays : In vitro studies revealed that similar compounds displayed higher antifungal activity compared to established agents like pimprinine . The presence of electron-withdrawing groups was found to enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This can be accomplished via electrophilic aromatic substitution or similar methods that allow for functionalization at specific positions on the dioxole ring.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the azetidine and oxazolidine components with the benzo[d][1,3]dioxole fragment.
Potential for Future Research
Given its structural complexity and biological activity, this compound represents a promising candidate for further research in drug development. Future studies should focus on:
- In Vivo Efficacy : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their biological effects.
Actividad Biológica
The compound 3-((1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₉H₂₃N₃O₅
- CAS Number : 2034594-45-9
- Molecular Weight : 413.4 g/mol
The benzo[d][1,3]dioxole moiety is known for its presence in various bioactive compounds, often contributing to anti-inflammatory and anticancer activities .
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition can lead to reduced prostaglandin synthesis, thereby alleviating pain and inflammation.
- Antioxidant Properties : The presence of the dioxole ring is associated with antioxidant activities, which can protect cells from oxidative stress and damage .
- Modulation of Cell Signaling Pathways : Some studies suggest that derivatives of this compound can modulate pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer treatment .
Anticancer Activity
A study conducted on various derivatives of benzo[d][1,3]dioxole indicated significant anticancer properties. For instance, compounds were evaluated for their ability to inhibit tumor cell growth in vitro and in vivo models. The compound demonstrated an IC₅₀ value indicating potent activity against specific cancer cell lines .
Anti-inflammatory Effects
Another aspect of research focused on the anti-inflammatory effects of the compound. In animal models, it was shown to reduce inflammation markers significantly when compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Case Study 1: Antitumor Efficacy
- In a controlled study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis revealed decreased cell proliferation markers within treated tumors.
-
Case Study 2: Pain Relief in Inflammatory Models
- A separate study evaluated the analgesic effects using a carrageenan-induced paw edema model. Results indicated that the compound effectively reduced swelling and pain responses, highlighting its potential use as an anti-inflammatory agent.
Data Tables
Property | Value |
---|---|
Molecular Weight | 413.4 g/mol |
CAS Number | 2034594-45-9 |
Anticancer IC₅₀ | Varies by cell line |
Anti-inflammatory ED₅₀ | Varies by model |
Propiedades
IUPAC Name |
3-[[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-10(26-12-2-3-13-14(4-12)25-9-24-13)16(21)18-5-11(6-18)7-19-15(20)8-23-17(19)22/h2-4,10-11H,5-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZAKKSDBQSSHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)COC2=O)OC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.